molecular formula C11H15Cl2NO B593767 2-Chloroethcathinone (hydrochloride) CAS No. 879660-23-8

2-Chloroethcathinone (hydrochloride)

Cat. No.: B593767
CAS No.: 879660-23-8
M. Wt: 248.15 g/mol
InChI Key: ZLOQLMSNDDSORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethcathinone (hydrochloride) is a synthetic compound that belongs to the cathinone class of chemicals. Cathinones are structurally similar to amphetamines and are known for their stimulant properties. This compound is often used as an analytical reference standard in forensic and toxicological research .

Biochemical Analysis

Biochemical Properties

It is known that cathinones such as 2-Chloroethcathinone (hydrochloride) act as central nervous system stimulants . They increase the concentration of monoaminergic neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the synaptic cleft . This is achieved by inhibiting the reuptake of these neurotransmitters into the pre-synaptic neuron .

Cellular Effects

Similar cathinones have been shown to stimulate spontaneous locomotor activity in animal models . This suggests that 2-Chloroethcathinone (hydrochloride) may have a similar effect on cellular processes related to motor function and neurotransmission .

Molecular Mechanism

It is known that cathinones like 2-Chloroethcathinone (hydrochloride) inhibit the reuptake of monoaminergic neurotransmitters, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and increased stimulation of post-synaptic neurons .

Temporal Effects in Laboratory Settings

It has been suggested that the effects of similar cathinones emerge and intensify after prolonged incubation .

Dosage Effects in Animal Models

Similar cathinones have been shown to stimulate locomotor activity in a dose-dependent manner .

Metabolic Pathways

It is known that cathinones are metabolized in the liver, with cytochrome P450 enzymes playing a significant role in their biotransformation .

Transport and Distribution

Similar cathinones are known to cross the blood-brain barrier and distribute within the central nervous system .

Subcellular Localization

The subcellular localization of 2-Chloroethcathinone (hydrochloride) is not well known. As a lipophilic compound, it is likely to diffuse across cell membranes and distribute throughout the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethcathinone (hydrochloride) typically involves the reaction of 2-chloropropiophenone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production methods for 2-Chloroethcathinone (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethcathinone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOQLMSNDDSORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342538
Record name 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879660-23-8
Record name 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethcathinone (hydrochloride)
Reactant of Route 2
Reactant of Route 2
2-Chloroethcathinone (hydrochloride)
Reactant of Route 3
Reactant of Route 3
2-Chloroethcathinone (hydrochloride)
Reactant of Route 4
Reactant of Route 4
2-Chloroethcathinone (hydrochloride)
Reactant of Route 5
2-Chloroethcathinone (hydrochloride)
Reactant of Route 6
2-Chloroethcathinone (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.